N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine
Description
N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative characterized by a morpholine ring substituted with a benzyl group at the 4-position and an ethylidene hydroxylamine moiety. Its molecular formula is C₁₂H₁₄ClFN₂, with a molecular weight of 240.71 g/mol and a CAS registry number 1803580-92-8 . The compound is synthesized through condensation reactions involving morpholine precursors and hydroxylamine derivatives, achieving a purity of 95% in standard preparations .
The ethylidene hydroxylamine group is reactive, enabling participation in coordination chemistry and redox processes.
Properties
IUPAC Name |
(NE)-N-[1-(4-benzylmorpholin-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(14-16)13-10-15(7-8-17-13)9-12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCYRIQWZMLHM-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CN(CCO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CN(CCO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions would depend on the desired transformation and the specific functional groups involved. Major products formed from these reactions would vary based on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of hydroxylamine derivatives, including N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine. For instance, a hydroxylamine-based epidermal growth factor receptor (EGFR) inhibitor demonstrated significant activity against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations. The compound exhibited an IC50 value of 7.2 nM, indicating potent anticancer effects compared to existing therapies .
1.2 Mechanism-Based Inhibition
Hydroxylamines are known for their ability to act as mechanism-based inhibitors. For example, O-benzylhydroxylamine has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The activity of such compounds suggests that this compound could also serve similar functions in modulating immune responses against tumors .
Electrochemical Applications
2.1 Detection and Sensing
The electrochemical properties of hydroxylamines have been extensively studied for their application in sensors. A modified carbon paste electrode has shown efficient catalytic activity for the electro-oxidation of hydroxylamines, indicating potential use in environmental monitoring and detection systems for hydroxylamine in water samples. This approach could be pivotal for developing sensitive and selective detection methods for hydroxylamine derivatives .
Biological Studies
3.1 Neuroprotective Effects
Research indicates that certain hydroxylamines can penetrate the blood-brain barrier and exhibit neuroprotective effects. This property is crucial for developing treatments for neurological disorders where oxidative stress plays a significant role. The structural modifications in compounds like this compound could enhance their bioavailability and therapeutic efficacy in neurological applications .
5.1 Toxicity Assessments
Toxicological evaluations are necessary to ensure the safety of compounds like this compound for therapeutic use. Studies have shown that while some hydroxylamines exhibit beneficial biological activities, they may also pose risks at certain dosages, necessitating careful assessment of their safety profiles .
Mechanism of Action
The mechanism of action of N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound contains functional groups such as oxime, tertiary amine, and hydroxyl groups, which enable it to participate in various biochemical and chemical processes . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Target Compound :
- Structure: Morpholine core (C₄H₈NO) with a benzyl group at C4 and ethylidene hydroxylamine at C2.
- Functional Groups : Hydroxylamine (-NH-O-), morpholine, benzyl.
Comparative Compounds :
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 2) Structure: Ethylidene hydrazide linked to a trihydroxybenzoyl group and a brominated hydroxyphenyl ring. Functional Groups: Hydrazide (-CONH-N=), phenolic -OH, bromo substituent. Key Difference: Replaces morpholine with a trihydroxybenzoyl group; bromine enhances electrophilicity .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structure : Morpholine-pyrimidine hybrid with a sulfonamide group and methoxyphenyl ring.
- Functional Groups : Sulfonamide (-SO₂NH-), pyrimidine, methoxy (-OCH₃).
- Key Difference : Sulfonamide and pyrimidine moieties introduce distinct electronic and steric effects compared to hydroxylamine .
(1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine Structure: Hydroxylamine linked to a benzyl group, dioxolane, and methylimidazole. Functional Groups: Hydroxylamine, dioxolane (cyclic ether), imidazole.
Physicochemical Properties
Key Observations :
- The target compound has the lowest molecular weight , favoring better diffusion in biological systems.
- Brominated analogs (e.g., Compound 2) exhibit higher molecular weights due to heavy halogen atoms.
- Lipophilicity varies significantly: Benzylmorpholine (target) > dioxolane-hydroxylamine > trihydroxybenzohydrazide .
Functional and Reactivity Comparisons
Hydroxylamine Reactivity :
- The target compound’s hydroxylamine group can act as a chelating agent for metal ions, similar to the dioxolane-hydroxylamine derivative .
- In contrast, hydrazide derivatives (e.g., Compound 2) form stable coordination complexes via the hydrazide -NH and carbonyl oxygen .
Electronic Effects :
- The benzyl group in the target compound provides electron-donating effects , stabilizing the morpholine ring.
- Sulfonamide derivatives () exhibit strong electron-withdrawing effects due to the -SO₂ group, altering reaction kinetics .
Biological Relevance: Morpholine-containing compounds (target and ) are explored for enzyme inhibition (e.g., kinases, phosphatases). Trihydroxybenzohydrazides () show antioxidant activity due to phenolic -OH groups .
Biological Activity
N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound can be classified as a hydroxylamine derivative, which typically exhibits diverse biological activities including antimicrobial, antioxidant, and anticancer properties. The structure features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in pharmacological applications.
1. Antimicrobial Activity
Research has shown that hydroxylamine derivatives can exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound effectively inhibit the growth of various bacterial strains. This is primarily attributed to their ability to disrupt bacterial cell wall synthesis and function.
2. Antioxidant Properties
Hydroxylamines are recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Anticancer Potential
The anticancer activity of hydroxylamine derivatives has been documented, particularly in relation to their ability to inhibit histone deacetylases (HDACs). By chelating metal ions such as Zn(II), these compounds can modulate gene expression through the hyperacetylation of histones, leading to the suppression of tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : Similar to other hydroxamic acids, this compound may inhibit HDACs, leading to increased acetylation of histones and non-histone proteins. This mechanism has been linked to the induction of apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence the levels of ROS within cells, thereby affecting signaling pathways related to cell survival and death.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various hydroxylamine derivatives, this compound demonstrated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound effectively inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported an IC50 value that suggests potent activity comparable to established chemotherapeutic agents.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-[1-(4-Benzylmorpholin-2-yl)ethylidene]hydroxylamine, and how can reaction purity be optimized?
- Methodology : The synthesis of hydroxylamine derivatives typically involves condensation reactions between hydroxylamine and carbonyl-containing precursors. For example, O-benzyl hydroxylamine hydrochloride (a common precursor) can react with ketones or aldehydes under acidic or neutral conditions . To optimize purity, use reflux conditions with anhydrous solvents (e.g., dichloromethane or ethanol) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity using HPLC (C18 column, UV detection at λmax ~255 nm) .
Q. How should researchers characterize the structural identity of this compound?
- Methodology : Employ a combination of spectroscopic techniques:
- NMR : and NMR to confirm the morpholine ring, benzyl group, and ethylidene-hydroxylamine moiety. Look for characteristic shifts (e.g., hydroxylamine protons at δ 8–9 ppm; morpholine N-CH at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate the molecular formula (CHClFNO; [M+H] expected at m/z 241.08) .
- FTIR : Confirm N–O (stretch ~930 cm) and C=N (stretch ~1640 cm) bonds .
Q. What are the best practices for assessing and maintaining compound stability during storage?
- Methodology : Store the compound at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Regularly assess stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and compare HPLC profiles pre- and post-storage .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine absolute configuration and bond angles. For this compound, focus on the ethylidene group’s geometry (Z/E isomerism) and morpholine ring puckering. Use Mo Kα radiation (λ = 0.71073 Å) and resolve data with R < 0.05 .
Q. How might metabolic pathways or degradation products of this compound be investigated in vitro?
- Methodology : Simulate metabolism using liver microsomes (human or rodent) and analyze via LC-MS/MS. Hydrolysis of the hydroxylamine group is likely; track intermediates like benzylmorpholine derivatives. For degradation, perform forced stress testing (acid/base hydrolysis, oxidative conditions) and identify products using high-resolution tandem mass spectrometry .
Q. What experimental strategies can address contradictory spectral data (e.g., unexpected NMR shifts)?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak broadening.
- Isotopic Labeling : Synthesize - or -labeled analogs to clarify ambiguous assignments.
- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
Q. How can researchers design assays to study this compound’s interaction with CNS receptors?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -ketanserin for serotonin receptors) in competitive binding studies. Calculate IC values via nonlinear regression.
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs. Include positive/negative controls (e.g., known agonists/antagonists) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and observed molecular weights be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
